molecular formula C14H16N2OS2 B12468128 (E)-3-cyclohexyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one

(E)-3-cyclohexyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one

Cat. No.: B12468128
M. Wt: 292.4 g/mol
InChI Key: YRFYARPCJWKKSQ-UHFFFAOYSA-N
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Description

(E)-3-cyclohexyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one is a compound that features a unique combination of a cyclohexyl group, a thiophene ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclohexyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one typically involves the condensation of cyclohexylamine with thiophene-2-carbaldehyde, followed by cyclization with thiourea. The reaction is usually carried out in ethanol under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-cyclohexyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone core can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(E)-3-cyclohexyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-cyclohexyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thiophene ring and imidazolidinone core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting bacterial growth or reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    (E)-thiophen-2-ylmethyleneisophthalohydrazide: Similar structure but with an isophthalohydrazide core.

    2,5-bis-[(thiophen-2-ylmethylene)amino]thiophene-3,4-dicarbonitrile: Contains multiple thiophene rings and imine linkages.

Uniqueness

(E)-3-cyclohexyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one is unique due to its combination of a cyclohexyl group, thiophene ring, and imidazolidinone core. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C14H16N2OS2

Molecular Weight

292.4 g/mol

IUPAC Name

3-cyclohexyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one

InChI

InChI=1S/C14H16N2OS2/c17-13-12(9-11-7-4-8-19-11)15-14(18)16(13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,18)

InChI Key

YRFYARPCJWKKSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)NC2=S

Origin of Product

United States

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